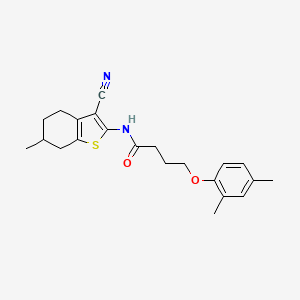

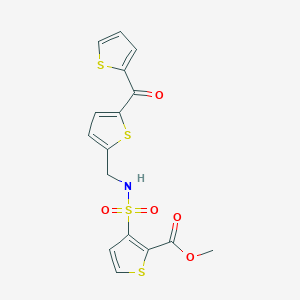

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid" belongs to a class of compounds characterized by the presence of a thioxothiazolidin ring, which is often associated with various biological activities. The interest in these compounds is due to their potential utility in medicinal chemistry, as well as their intriguing chemical and physical properties.

Synthesis Analysis

The synthesis of related thioxothiazolidin compounds involves reactions that typically start with the formation of rhodanine derivatives, followed by alkylation, arylation, or vinylation to introduce various substituents on the thiazolidine ring (Doležel et al., 2009). These synthetic routes allow for the introduction of the pyridin-3-ylmethylene group, which is crucial for the activity of these compounds.

Molecular Structure Analysis

The molecular structure of thioxothiazolidin derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the presence of hydrogen bonding and significant conformational features that influence the reactivity and interaction of these molecules with biological targets (Barakat et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving thioxothiazolidin derivatives often include cycloadditions, nucleophilic substitutions, and redox reactions. These compounds exhibit a range of chemical behaviors depending on the substituents present on the thiazolidine ring. The (pyridin-3-ylmethylene) moiety in particular may participate in electronic interactions that enhance the reactivity of the compound (Feitoza et al., 2012).

Physical Properties Analysis

The physical properties of thioxothiazolidin derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Dobbin et al., 1993).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the thioxothiazolidin core and the specific substituents attached to it. Studies have shown that these compounds can participate in a wide range of chemical reactions, offering versatile possibilities for further functionalization (Kandeel & Youssef, 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

- Synthesis of Novel d-π-A Chromophores : A study by Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, including derivatives related to the given compound, to explore their absorption and emission wavelengths, charge transfer characteristics, and viscosity-induced emission properties. These findings contribute to understanding the photophysical properties and potential applications in molecular electronics and photonics Jachak et al., 2021.

Potential Drug Activities

Antifungal and Anticancer Properties : Doležel et al. (2009) prepared derivatives of rhodanineacetic acid, including structures similar to the query compound, as potential antifungal agents. They analyzed the lipophilicity and evaluated the antifungal effects against selected fungal species, noting specific compounds showed strong inhibition against certain Candida and Trichosporon species Doležel et al., 2009.

Anticancer and Antitumor Effects : Research by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives, including similar compounds, highlighted their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives were shown to inhibit tumor growth and tumor-induced angiogenesis, offering insights into potential anticancer therapies Chandrappa et al., 2010.

Interactions with Biological Systems

Cell Immunity Influence : A study by Konechnyi et al. (2021) investigated the effects of a 4-thiazolidinone derivative on cellular immunity in laboratory animals. The compound showed antifungal properties and influenced cellular components of immunity, indicating its potential for further exploration as a drug-like molecule with antifungal and antitumor effects Konechnyi et al., 2021.

Polypharmacological Agent : Another research by Konechnyi et al. (2023) screened a similar derivative for antimicrobial, antifungal, anti-allergic, and antitumor activities. The compound showed slight antimicrobial and antitumor activity but significantly reduced IgE levels in sensitized guinea pigs, suggesting anti-inflammatory and anti-allergic activities. This highlights the compound's potential as a polypharmacological agent Konechnyi et al., 2023.

Eigenschaften

IUPAC Name |

3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c15-10(16)3-5-14-11(17)9(19-12(14)18)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,15,16)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYHOBWSKXJQCZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)